1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
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Description
Scientific Research Applications
Synthesis and Herbicidal Activity
Research has explored the synthesis of pyrazole derivatives, including those similar to 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole, for potential herbicidal activity. For instance, compounds with a trifluoromethyl group substituting for the 4'-nitro group in classical nitrodiphenyl ether herbicides have shown substantial pre-emergent activity on narrowleaf weed species. These findings highlight the potential of such compounds in agricultural applications, particularly in weed management (Clark, 1996).
Photophysical Properties for Molecular Logic Devices
Derivatives of this compound have been investigated for their photophysical properties, serving as molecular logic devices. These studies involve understanding the mechanisms of photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, which are crucial for the development of advanced molecular sensors and devices. Such research indicates the potential for these compounds in creating sophisticated molecular systems with specific responses to environmental changes (ZammitRamon et al., 2015).
Regioselective Synthesis
The regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, including the stepwise creation of compounds related to this compound, has been a subject of interest. This area of research is vital for the development of new chemical entities with precise structural attributes, enabling the exploration of novel properties and applications (Wang, Tan, Zhang, 2000).
Metal Complex Formation for Catalytic Applications
The formation of metal complexes with pyrazole derivatives has been studied, showcasing the ability of such compounds to engage in complexation with metals like Pd(II). These complexes exhibit unique structural characteristics, such as helical twists, and are potential candidates for catalytic applications in organic synthesis and industrial processes (Drew et al., 2007).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBARGXPOZYIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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